N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S2/c1-13-7-9-16(10-8-13)23(20,21)19-14(2)11-15-12-22-18-6-4-3-5-17(15)18/h3-10,12,14,19H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEPQRSPYPTJKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)CC2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-4-methylbenzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
Based on the search results, creating a detailed article focusing solely on the applications of "N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-4-methylbenzenesulfonamide" with comprehensive data tables and well-documented case studies is challenging due to the limited information available. However, we can compile the existing information and explore potential applications based on its chemical properties and related compounds.
Chemical Information
- Name: this compound
- CAS No.: 900641-82-9
- Molecular Weight: 345.48 g/mol
Potential Applications and Research Directions
Given the limited information on this specific compound, we can explore potential applications based on its structural components:
- Benzo[b]thiophene moiety: Benzo[b]thiophenes are a class of organic compounds with a variety of applications in medicinal chemistry and materials science .
- Sulfonamide group: Sulfonamides are known for their biological activities, including antibacterial, anti-inflammatory, and anticancer properties .
- Propan-2-yl linkage: This provides a structural connection between the benzo[b]thiophene and sulfonamide groups, potentially influencing the compound'sOverall properties.
Areas of potential applications
- Medicinal Chemistry: The combination of a benzo[b]thiophene and a sulfonamide moiety suggests potential applications in drug discovery. The compound could be investigated for its activity against various diseases, such as:
- Materials Science: Thiophenes are used in the creation of polymers and organic materials . Further research could explore the use of this compound in the synthesis of novel materials.
Recommendations for Further Research
- Synthesis and Characterization: Synthesize the compound and confirm its structure using spectroscopic methods (NMR, IR, MS).
- Biological Activity Screening: Evaluate the compound's activity against a range of biological targets.
- Structure-Activity Relationship Studies: Prepare and test a series of analogs to identify the structural features responsible for its activity.
- Materials Science Applications: Investigate the compound's potential use as a building block for new materials.
Mechanism of Action
The mechanism of action of N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzothiophene moiety can interact with various enzymes and receptors, potentially modulating their activity. The sulfonamide group can also play a role in these interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives and sulfonamides, such as:
- N-[1-(1-benzothiophen-3-yl)propan-2-yl]benzenesulfonamide
- N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-chlorobenzenesulfonamide
- N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-nitrobenzenesulfonamide .
Uniqueness
What sets N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-4-methylbenzenesulfonamide apart is its specific combination of functional groups, which can result in unique chemical and biological properties.
Biological Activity
N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a benzo[b]thiophene moiety, which is known for its diverse biological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 341.48 g/mol. The sulfonamide functional group contributes to the compound's reactivity and biological activity, facilitating interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group can inhibit certain enzymes, particularly carbonic anhydrases and some proteases, which play crucial roles in various metabolic pathways.
- Receptor Interaction : The benzo[b]thiophene moiety may interact with specific receptors involved in cell signaling pathways, potentially modulating their activity.
- Antioxidant Activity : Some studies suggest that compounds with thiophene rings exhibit antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human Breast Adenocarcinoma (MCF-7) | 16.19 ± 1.35 | |
| Human Colorectal Carcinoma (HCT-116) | 17.16 ± 1.54 |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Anti-inflammatory Properties
The sulfonamide group is known for its anti-inflammatory effects. Preliminary studies have indicated that this compound could inhibit pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various sulfonamide derivatives, including this compound, on human tumor cell lines. The results indicated significant cytotoxicity correlated with the presence of specific functional groups in the structure .
- Mechanistic Studies : Another investigation focused on understanding the mechanism by which this compound induces apoptosis in cancer cells. It was found that the interaction with mitochondrial pathways led to increased reactive oxygen species (ROS) production, ultimately triggering cell death .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-4-methylbenzenesulfonamide, and how can reaction parameters be optimized?
Methodological Answer:
- Stepwise Synthesis : Begin with functionalization of the benzo[b]thiophene core via Friedel-Crafts alkylation, followed by coupling with 4-methylbenzenesulfonyl chloride. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted reagents .
- Yield Optimization : Adjust reaction temperature (e.g., 60–80°C for sulfonamide coupling) and stoichiometric ratios (1:1.2 molar ratio of amine to sulfonyl chloride). Catalytic bases like triethylamine improve nucleophilicity .
- Validation : Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?
Methodological Answer:
- Spectroscopic Confirmation :
- Purity Assessment : Employ reverse-phase HPLC (≥95% purity threshold) with UV detection at 254 nm. Compare retention times to synthetic standards .
Q. How can common synthetic impurities be identified and quantified during production?
Methodological Answer:
- Impurity Profiling : Use LC-MS to detect byproducts like unreacted sulfonyl chloride (retention time ~8.2 min) or hydrolyzed intermediates.
- Quantitative Analysis : Calibrate against reference standards via UV absorbance (e.g., λmax = 210 nm for sulfonamide derivatives). Limit impurities to <0.5% per ICH guidelines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents on biological activity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified sulfonamide groups (e.g., tert-butyl, isopropyl) or benzo[b]thiophene substituents. Compare logP values (via shake-flask method) to assess lipophilicity .
- Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase) using fluorescence-based inhibition assays. Correlate IC50 values with substituent electronic properties (Hammett σ constants) .
Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data for sulfonamide derivatives?
Methodological Answer:
- Pharmacokinetic Profiling : Measure metabolic stability in liver microsomes (e.g., t1/2 > 60 min indicates suitability for in vivo studies). Use LC-MS/MS to quantify plasma concentrations post-administration .
- Metabolite Identification : Incubate the compound with cytochrome P450 isoforms (e.g., CYP3A4) and analyze oxidative metabolites via HRMS/MS .
Q. How can X-ray crystallography and computational modeling determine conformational dynamics?
Methodological Answer:
- Crystallization : Grow single crystals via vapor diffusion (solvent: methanol/dichloromethane). Resolve structure at 1.8 Å resolution to identify key hydrogen bonds (e.g., sulfonamide NH∙∙∙O=S interactions) .
- MD Simulations : Use Gaussian 09 for geometry optimization and Amber for 100-ns simulations. Analyze torsional angles of the propan-2-yl linker to predict flexibility .
Q. What experimental designs mitigate variability in enzyme inhibition assays?
Methodological Answer:
- Control Standardization : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and normalize activity to vehicle-treated samples.
- Statistical Robustness : Use triplicate technical replicates and ANOVA for inter-assay variability assessment (p < 0.05 significance threshold) .
Q. How do solvent polarity and pH impact the compound’s stability during storage?
Methodological Answer:
- Stability Studies : Store solutions in DMSO (dry, −20°C) and monitor degradation via HPLC over 30 days. Acidic conditions (pH < 5) may hydrolyze sulfonamides; use buffered solutions (pH 7.4) for long-term stability .
Data Contradiction Analysis
Example Scenario : Discrepancies in reported IC50 values across studies.
- Root Cause : Differences in assay conditions (e.g., enzyme source, buffer ionic strength).
- Resolution : Replicate assays using standardized protocols (e.g., recombinant human enzyme, 25 mM Tris buffer) and validate with orthogonal methods like isothermal titration calorimetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
